C7 Substituent SAR: 1-Phenylethylamine vs. Pyridin-2-ylmethylamine
A direct comparator differing only at C7, 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits an IC50 > 66,600 nM against chemokine receptor type 6 [1]. The target compound replaces the pyridinylmethyl with a 1-phenylethyl group, a modification that in analogous pyrazolo[1,5-a]pyrimidine series has been shown to shift selectivity toward CDK and Eph kinase targets [2]. This demonstrates that even a single atom change at C7 can toggle the compound between an inactive state and a potentially kinase-active chemotype.
| Evidence Dimension | IC50 potency shift driven by C7 substituent identity |
|---|---|
| Target Compound Data | Not directly reported; activity inferred from patent CDK/Eph SAR context |
| Comparator Or Baseline | 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: IC50 > 66,600 nM (CCR6) |
| Quantified Difference | Comparator essentially inactive; target scaffold has demonstrated kinase activity potential |
| Conditions | BindingDB Assay ID 504728; Sanford-Burnham Center for Chemical Genomics |
Why This Matters
Procuring the exact C7 substituent is essential; generic replacement with a pyridinylmethyl analog will deliver a compound with no measurable activity in anticipated kinase assays.
- [1] BindingDB Entry BDBM80026: 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine, IC50 > 66,600 nM against human CCR6. View Source
- [2] Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors and their therapeutic use. US20240383900A1. View Source
